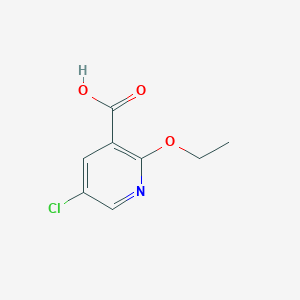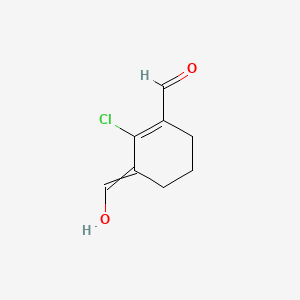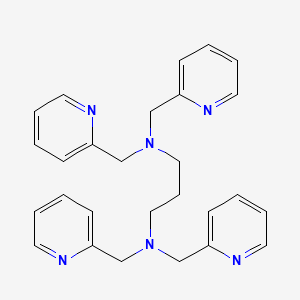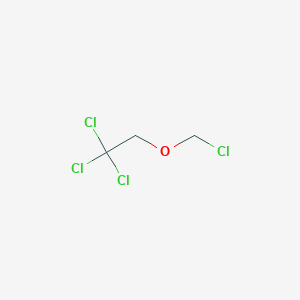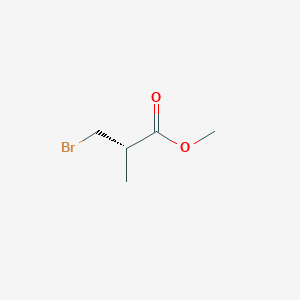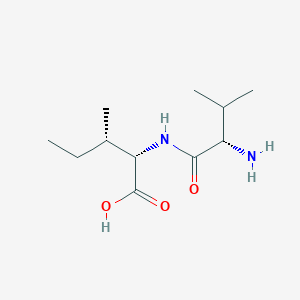
Val-Ile
Overview
Description
“Val-Ile” is a dipeptide composed of the amino acids valine and isoleucine . It has a molecular formula of C11H22N2O3 .
Synthesis Analysis
The synthesis of Val-Ile, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of one amino acid (valine) and the amino group of another amino acid (isoleucine). This process is typically catalyzed by enzymes known as peptidyl transferases .
Molecular Structure Analysis
The molecular structure of Val-Ile is characterized by the presence of two chiral centers, leading to the existence of several stereoisomers . The molecular formula of Val-Ile is C11H22N2O3, with an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da .
Chemical Reactions Analysis
The chemical reactions involving Val-Ile are typically those common to peptides and involve the making or breaking of peptide bonds. For instance, in the presence of specific enzymes, Val-Ile can be hydrolyzed to yield the individual amino acids valine and isoleucine .
Physical And Chemical Properties Analysis
Val-Ile, being a dipeptide, shares many of the physical and chemical properties of peptides. It is composed of two amino acids linked by a peptide bond, and its properties will be influenced by the properties of these constituent amino acids .
Scientific Research Applications
Role in Nutrition Metabolism
Val-Ile, being a combination of two branched-chain amino acids (BCAAs), plays a critical role in nutrition metabolism . BCAAs, including leucine (Leu), isoleucine (Ile), and valine (Val), are essential amino acids that serve as substrates for the synthesis of nitrogenous compounds . They also act as signaling molecules regulating the metabolism of glucose, lipid, and protein synthesis .
Energy Homeostasis
BCAAs are known to regulate energy homeostasis . The presence of Val-Ile could potentially contribute to this regulatory function, given that it comprises two of the three BCAAs .
Gut Health
Research indicates that BCAAs play a role in maintaining gut health . As a dipeptide of two BCAAs, Val-Ile might have similar effects, although specific studies on Val-Ile’s impact on gut health are needed to confirm this.
Immunity
BCAAs are involved in the regulation of immunity . Given that Val-Ile is a combination of two BCAAs, it could potentially have a role in immune regulation.
Disease Regulation
BCAAs and their derivatives are potential biomarkers of diseases such as insulin resistance (IR), type 2 diabetes mellitus (T2DM), cancer, and cardiovascular diseases (CVDs) . Val-Ile, being a combination of two BCAAs, could potentially be used as a biomarker in these diseases.
Taste Perception
Val-Ile is known to have a bitter taste . This property has been studied in the context of food science, where the bitterness of protein-rich foods has been linked to the peptide fraction . Val-Ile, being a bitter peptide, could potentially be used in studies related to taste perception and food development.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound L-valyl-L-isoleucine, also known as H-Val-Ile-OH, is the HIV-1 protease . This protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . Understanding the chemical mechanism of this enzyme has been a basic requirement in the development of efficient inhibitors .
Mode of Action
L-valyl-L-isoleucine interacts with its target, the HIV-1 protease, resulting in changes that affect the life cycle of the virus . The compound’s interaction with the HIV-1 protease inhibits the enzyme’s ability to cleave a viral polyprotein precursor into individual mature proteins . This inhibition disrupts the assembly and maturation of infectious virions .
Biochemical Pathways
The action of L-valyl-L-isoleucine affects the life cycle of the HIV virus . The compound’s interaction with the HIV-1 protease disrupts the process of viral protein maturation, which is a crucial step in the life cycle of the virus . This disruption affects downstream effects, including the assembly of new virions and their release to infect other cells .
Result of Action
The molecular and cellular effects of L-valyl-L-isoleucine’s action include the disruption of the HIV-1 protease’s ability to cleave a viral polyprotein precursor into individual mature proteins . This disruption prevents the proper assembly and maturation of infectious virions, thereby inhibiting the spread of the virus .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426666 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-Ile | |
CAS RN |
20556-14-3 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Val-Ile?
A1: The molecular formula of Val-Ile is C11H22N2O3, and its molecular weight is 230.31 g/mol.
Q2: Does Val-Ile exhibit any unique spectroscopic characteristics?
A2: While specific spectroscopic data for Val-Ile is limited in the provided research, peptides containing this dipeptide have been studied using techniques like 1H NMR spectroscopy to determine their conformational analysis. [] This technique helps in understanding the three-dimensional arrangement of atoms within the molecule.
Q3: Are there specific analytical methods to detect and quantify Val-Ile?
A3: Analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for identifying and quantifying peptides, including those containing Val-Ile, in complex mixtures. []
Q4: What is the significance of the Val-Ile sequence in biological systems?
A4: Val-Ile is found within various proteins and peptides with biological significance. For instance, it constitutes the C-terminal portion of the amyloid-β peptide (Aβ(40-42)), implicated in Alzheimer's disease. []
Q5: How does the presence of Val-Ile influence the properties of amyloid-β peptides?
A5: The Val-Ile sequence within Aβ(40-42) contributes to its hydrophobic nature and promotes the formation of β-sheet structures. These structures are prone to self-assembly, leading to the formation of amyloid fibrils characteristic of Alzheimer's disease. []
Q6: Are there studies investigating the role of Val-Ile in amyloid-β aggregation?
A6: Yes, research suggests that peptides containing the Val-Ile sequence can influence the aggregation process of Aβ. For example, a study showed that a water-soluble tripeptide Val-Ile-Ala self-assembles into nanofibrils exhibiting amyloid-like behavior. []
Q7: What is the role of Val-Ile in the context of enzyme activity and inhibition?
A7: Val-Ile is present in the recognition sequence of various enzymes, including: * Protein Farnesyltransferase (FTase): This enzyme plays a crucial role in the post-translational modification of proteins like Ras, attaching a farnesyl group to a cysteine residue within a specific recognition sequence. [, ] * Ras-Processing Peptidase: This enzyme is involved in the further processing of Ras proteins after farnesylation. [] * γ-Secretase: This protease cleaves the amyloid precursor protein (APP), leading to the generation of Aβ peptides. [, ]
Q8: How does Val-Ile contribute to the recognition of substrates by these enzymes?
A8: The specific arrangement of Valine and Isoleucine, with their bulky, hydrophobic side chains, likely contributes to the binding affinity and selectivity of these enzymes towards their respective substrates. [, ]
Q9: Are there inhibitors targeting these enzymes that exploit the presence of Val-Ile?
A9: Research has focused on developing inhibitors that mimic the natural substrates of these enzymes. For instance: * FTase Inhibitors: Peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides, have been developed as FTase inhibitors. These often incorporate a moiety mimicking the cysteine residue typically farnesylated within the enzyme's recognition sequence. [] * γ-Secretase Inhibitors: Various compounds, including pepstatin-A and substrate-based difluoroketones, have been identified as γ-secretase inhibitors. [, ]
Q10: Are there any studies investigating the structure-activity relationship of Val-Ile containing peptides in the context of enzyme inhibition?
A10: Yes, research has shown that modifications to the amino acid sequence around the Val-Ile motif can significantly affect the inhibitory potency of peptides targeting enzymes like FTase and Ras-processing peptidase. [, ] For instance, replacing Val-Ile with specific aminobenzoic acid derivatives resulted in potent FTase inhibitors. []
Q11: Can you provide an example of how the position of Val-Ile within a peptide sequence affects its activity?
A11: In the development of renin inhibitors, researchers found that replacing a single amino acid at position 10 in the angiotensinogen sequence with statine (a dipeptide mimic) was more effective than replacing both residues 10 and 11, highlighting the importance of the Val-Ile position for optimal activity. []
Q12: What is the role of computational chemistry in understanding Val-Ile interactions?
A12: Computational techniques such as molecular docking can provide valuable insights into how Val-Ile containing peptides interact with their target proteins. This can help predict binding affinities and guide the design of more potent and selective inhibitors. []
Q13: Are there any specific examples of computational studies involving Val-Ile containing peptides?
A13: Molecular docking studies have been conducted to investigate the binding of a novel angiotensin-converting enzyme (ACE) inhibitory peptide, SASVIPVSAVRA, derived from yak bone. [] This peptide, which contains the Val-Ile sequence, demonstrated potent ACE inhibitory activity.
Q14: What are the implications of understanding Val-Ile interactions for drug development?
A14: A deeper understanding of how the Val-Ile motif contributes to protein-protein interactions and enzyme recognition can pave the way for developing novel therapeutics targeting diseases like Alzheimer's disease, cancer, and hypertension. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




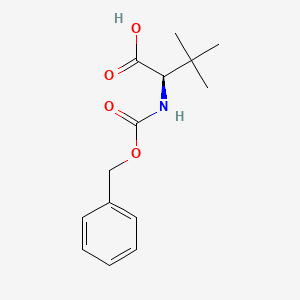

![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)

